molecular formula C12H36Al2N6 B1591162 Tris(dimethylamido)aluminum(III) CAS No. 32093-39-3

Tris(dimethylamido)aluminum(III)

货号 B1591162
CAS 编号: 32093-39-3
分子量: 318.42 g/mol
InChI 键: JGZUJELGSMSOID-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Tris(dimethylamido)aluminum(III), also known as Hexakis(dimethylamido)dialuminum or Tris(dimethylamino)alane dimer, is an amide complex of aluminum . It is used as a precursor to other aluminum complexes and may be used as a precursor to aluminum nitride (AlN) thin films by organometallic chemical vapor deposition (OMCVD) .


Molecular Structure Analysis

The molecular structure of Tris(dimethylamido)aluminum(III) is represented by the linear formula: Al(N(CH3)2)3 . It has a molecular weight of 159.21 .


Chemical Reactions Analysis

Tris(dimethylamido)aluminum(III) has been reported as an AlN precursor for a thermal process using ammonia as a coreagent . It demonstrates excellent volatility and thermal stability, both of which are ideal characteristics for an ALD precursor .


Physical And Chemical Properties Analysis

Tris(dimethylamido)aluminum(III) is a solid with a melting point of 82-84 °C (lit.) and a density of 0.865 g/mL at 25 °C (lit.) . It is light, nonmagnetic, and non-sparking .

科学研究应用

1. Atomic Layer Deposition (ALD) and Plasma-Enhanced Atomic Layer Deposition (PE-ALD) of Aluminum Oxide and Aluminum Nitride Films

  • Application Summary : Tris(dimethylamido)aluminum(III) is used as a precursor in ALD and PE-ALD to grow aluminum oxide and aluminum nitride-containing films . This compound has not been reported as a precursor for ALD of alumina previously .
  • Methods of Application : The films were deposited thermally using water as a coreagent . Aluminum nitride films were attempted using the same aluminum precursor with nitrogen plasma as a coreagent .
  • Results or Outcomes : The films appeared nearly pristine with only adventitious carbon on the surface accumulated post-deposition . The rest of the films contained a very low 1.4% impurity of carbon . Though the composition was not stoichiometrically AlN, the films also contained ∼1% carbon impurities .

2. Low-Temperature Deposition of Polycrystalline AlN Films on Silicon

  • Application Summary : Tris(dimethylamido)aluminum(III) is used as a precursor for the low-temperature deposition of large grain, oriented c-axis AlN on Si via atomic layer annealing .
  • Methods of Application : The low-temperature (≤400°C) deposition of polycrystalline AlN films on Si(111) is demonstrated by atomic layer annealing (ALA) which is a variant of atomic layer deposition (ALD) that utilizes a third pulse of low-energy inert gas ions in addition to the usual metal and co-reactant pulses .
  • Results or Outcomes : High-quality AlN films are deposited with large grain size and low oxygen/carbon contamination which can be used as a templating layer for further high-speed AlN film growth via sputtering .

3. Organometallic Chemical Vapor Deposition (OMCVD) of Aluminum Nitride Thin Films

  • Application Summary : Tris(dimethylamido)aluminum(III) may be used as a precursor to aluminum nitride (AlN) thin films by organometallic chemical vapor deposition (OMCVD) .
  • Results or Outcomes : The outcome is the formation of thin films of aluminum nitride (AlN), which have applications in various fields such as electronics and photonics .

4. Preparation of Other Organometallic Compounds, Metal Films, and Semiconductor Materials

  • Application Summary : Tris(dimethylamido)aluminum(III) is an important organometallic reagent that is often used in organometallic reactions . It can also be used to prepare other organometallic compounds, metal films, and semiconductor materials .
  • Results or Outcomes : The outcome is the formation of other organometallic compounds, metal films, and semiconductor materials .

5. Photodynamic Inactivation of Melanoma Cells

  • Application Summary : Tris(dimethylamido)aluminum(III) may be involved in the preparation of aluminum chloride phthalocyanine-loaded solid lipid nanoparticles for photodynamic inactivation of melanoma cells .
  • Results or Outcomes : The outcome is the inactivation of melanoma cells, which could potentially be used in the treatment of melanoma .

6. Preparation of Metal Films and Semiconductor Materials

  • Application Summary : Tris(dimethylamido)aluminum(III) can be used to prepare metal films and semiconductor materials .
  • Results or Outcomes : The outcome is the formation of metal films and semiconductor materials, which have applications in various fields such as electronics and photonics .

安全和危害

Tris(dimethylamido)aluminum(III) is classified as Skin Corr. 1B - Water-react 1 . It should be kept away from heat, sparks, open flames, and hot surfaces . It reacts violently with water , and personal protective equipment should be worn when handling it .

未来方向

Tris(dimethylamido)aluminum(III) shows great promise for the deposition of low-impurity or impurity-free aluminum nitride by PE-ALD . It may also be used as a precursor to aluminum nitride (AlN) thin films by organometallic chemical vapor deposition (OMCVD) .

属性

IUPAC Name

N-[bis(dimethylamino)alumanyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6C2H6N.2Al/c6*1-3-2;;/h6*1-2H3;;/q6*-1;2*+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZUJELGSMSOID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[Al](N(C)C)N(C)C.CN(C)[Al](N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H36Al2N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(dimethylamido)aluminum(III)

CAS RN

32093-39-3
Record name Bis[μ-(N-methylmethanaminato)]tetrakis(N-methylmethanaminato)dialuminum
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tris(dimethylamido)aluminum(III)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
SC Buttera, DJ Mandia, ST Barry - … of Vacuum Science & Technology A, 2017 - pubs.aip.org
Aluminum oxide and aluminum nitride-containing films were grown by atomic layer deposition (ALD) and plasma-enhanced atomic layer deposition (PE-ALD) by employing an under-…
Number of citations: 26 pubs.aip.org
ST Ueda, A McLeod, D Alvarez, D Moser… - Applied Surface …, 2021 - Elsevier
The low-temperature (≤400 o C) deposition of polycrystalline AlN films on silicon is demonstrated by atomic layer annealing (ALA) using either trimethyl aluminum (TMA) and …
Number of citations: 10 www.sciencedirect.com
AI Abdulagatov, SM Ramazanov, RS Dallaev… - Russian …, 2018 - Springer
Aluminum nitride (AlN x ) films were obtained by atomic layer deposition (ALD) using tris(diethylamido) aluminum(III) (TDEAA) and hydrazine (N 2 H 4 ) or ammonia (NH 3 ). The quartz …
Number of citations: 36 link.springer.com
AJ McLeod, ST Ueda, PC Lee, J Spiegelman… - Thin Solid Films, 2023 - Elsevier
Low temperature aluminum nitride (AlN) deposition has applications ranging from serving as a heat spreading material to serving as a buffer layer for III-V semiconductors on silicon or …
Number of citations: 3 www.sciencedirect.com
Y Cao, X Meng, JW Elam - ChemElectroChem, 2016 - Wiley Online Library
Increasing global demands for energy storage in electric vehicles and the grid necessitate “beyond‐lithium‐ion” batteries that simultaneously exhibit high capacity, long‐term cyclability, …
C Tiwari, A Dixit - Applied Physics A, 2021 - Springer
Aluminum nitride (AlN) thin films are deposited on p-type silicon wafers using atomic layer deposition (ALD) techniques. Tris(dimethylamido) aluminum (TDMAA) and ammonia (NH 3 ) …
Number of citations: 1 link.springer.com
E Dogdibegovic, R Wang, GY Lau… - Journal of Power …, 2019 - Elsevier
High power density and longevity are required to commercialize solid oxide fuel cells for vehicular applications. In this work, electrochemical durability of high-performance metal-…
Number of citations: 53 www.sciencedirect.com
L Han, CT Hsieh, BC Mallick, J Li, YA Gandomi - Nanoscale Advances, 2021 - pubs.rsc.org
Lithium ion batteries (LIBs) are encouraging electrochemical devices with remarkable properties including a high energy/power density, fast charging capability, and low self-discharge …
Number of citations: 25 pubs.rsc.org
TA Dineen, MA Zajac, AG Myers - Journal of the American …, 2006 - ACS Publications
Two protocols for the transamidation of primary amides with primary and secondary amines, forming secondary and tertiary amides, respectively, are described. Both processes employ …
Number of citations: 168 pubs.acs.org
SC Buttera, P Rouf, P Deminskyi, NJ O'Brien… - Inorganic …, 2021 - ACS Publications
A heteroleptic amidoalane precursor is presented as a more suitably designed candidate to replace trimethylaluminum (TMA) for atomic layer deposition of aluminum nitride (AlN). The …
Number of citations: 4 pubs.acs.org

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